molecular formula C11H13F3O B14838983 3-Tert-butyl-5-(trifluoromethyl)phenol

3-Tert-butyl-5-(trifluoromethyl)phenol

Cat. No.: B14838983
M. Wt: 218.21 g/mol
InChI Key: XIGJFCBTDSQEBE-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 5-position and a bulky tert-butyl (-C(CH₃)₃) group at the 3-position of the aromatic ring. The tert-butyl group enhances steric hindrance and lipophilicity, while the electron-withdrawing trifluoromethyl group increases acidity compared to unsubstituted phenol. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butylphenol precursors and trifluoromethylating agents.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

3-tert-butyl-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-10(2,3)7-4-8(11(12,13)14)6-9(15)5-7/h4-6,15H,1-3H3

InChI Key

XIGJFCBTDSQEBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(trifluoromethyl)phenol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Tert-butyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Properties
3-Tert-butyl-5-(trifluoromethyl)phenol 3-tert-butyl, 5-CF₃ High lipophilicity, steric hindrance, moderate acidity (pKa ~8–9 estimated)
3-(Trifluoromethyl)phenol 3-CF₃ Strong acidity (pKa ~7.5), environmental toxicity, used in industrial synthesis
2-Fluoro-5-(trifluoromethyl)phenol 2-F, 5-CF₃ Enhanced acidity (pKa ~6.5–7), high purity (>97%), used in fluorination reactions
Trifluoromethyl-4-nitrophenol (TFM) 4-nitro, 3-CF₃ Mitochondrial toxicity (linked to nitro groups), used as a pesticide
5-Fluoro-2-(trifluoromethyl)phenol 5-F, 2-CF₃ Dual electron-withdrawing groups, high reactivity in cross-coupling reactions

Toxicity and Environmental Impact

  • This compound: Limited data, but tert-butyl groups may reduce bioavailability compared to smaller substituents. Potential persistence in aquatic systems due to fluorine content.
  • 3-(Trifluoromethyl)phenol: Documented as highly toxic (ECHA Class: Skin/Eye Irritant, Aquatic Hazard) with concentrations up to 17,000 ng/L in polluted groundwater.
  • Trifluoromethyl-4-nitrophenol (TFM): Mitochondrial toxicant; nitro groups correlate with bioactivity in 72% of toxic compounds.
  • Fluorinated Phenols (e.g., 2-Fluoro-5-CF₃): Generally exhibit lower acute toxicity but may bioaccumulate due to fluorine’s stability.

Key Research Findings

  • Mitochondrial Toxicity : Aromatic nitro and trifluoromethyl groups synergistically enhance mitochondrial toxicity, as seen in TFM.
  • Acidity Trends: Electron-withdrawing groups (e.g., -CF₃, -NO₂) lower phenol pKa, increasing reactivity in hydrogen-bonding and catalytic processes.
  • Environmental Persistence: Fluorinated phenols resist degradation, necessitating advanced remediation strategies (e.g., activated carbon filtration).

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